molecular formula C8H10FNO B12107004 [4-(Aminomethyl)-2-fluorophenyl]methanol

[4-(Aminomethyl)-2-fluorophenyl]methanol

Cat. No.: B12107004
M. Wt: 155.17 g/mol
InChI Key: YSIFHBZGHVOVAS-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-fluorophenyl]methanol: is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a phenyl ring, along with a methanol group.

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Biological Activity

[4-(Aminomethyl)-2-fluorophenyl]methanol, also known as 4-(aminomethyl)-2-fluorophenylmethanol hydrochloride, is a compound with significant potential in pharmacological applications. It features a fluorine atom, which enhances its chemical reactivity and biological activity compared to similar compounds. This article reviews the biological activities associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

  • Molecular Formula : C8_8H10_10FNO·HCl
  • Molecular Weight : 191.63 g/mol
  • IUPAC Name : this compound; hydrochloride

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various metabolic pathways. For instance, it has been noted for its ability to inhibit certain protein kinases, which play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound exhibits moderate to significant anti-proliferative effects against various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). In tests conducted at a concentration of 100 µM, it demonstrated notable activity comparable to established treatments like imatinib and sorafenib .
  • Kinase Inhibitory Assays : It has shown high potency against the epidermal growth factor receptor (EGFR), achieving up to 92% inhibition at low concentrations (10 nM). This suggests that the compound may serve as a valuable lead in the development of targeted cancer therapies .

Enzyme Interactions

The compound's structure allows for specific interactions with enzymes involved in metabolic pathways. For example:

  • Enzyme Inhibition : Binding studies indicate that this compound can effectively inhibit enzymes related to tumor growth and survival, potentially leading to reduced tumorigenesis.

Case Studies

  • Study on Anti-Proliferative Effects :
    • A comparative study involving this compound and other compounds found that it significantly inhibited the growth of multiple cancer cell lines. The results indicated a dose-dependent response, with higher concentrations yielding more substantial effects .
  • Docking Studies :
    • Molecular docking simulations have revealed that this compound binds favorably to the active sites of various kinases, suggesting its potential as a selective inhibitor in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[4-(Aminomethyl)phenyl]methanolC8_8H11_11NOModerate anti-cancer activity
[4-(Aminomethyl)-2-chlorophenyl]methanolC8_8H10_10ClNOLower potency than fluorinated version
[4-(Aminomethyl)-2-bromophenyl]methanolC8_8H10_10BrNOSimilar activity profile

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[4-(aminomethyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C8H10FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2

InChI Key

YSIFHBZGHVOVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)CO

Origin of Product

United States

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